Adamantane-1,3-diamine

Membrane Science Desalination Polyamide Chemistry

For advanced membrane R&D, procure high-purity Adamantane-1,3-diamine (CAS 10303-95-4). Its unique, rigid adamantane cage at the 1,3-bridgehead disrupts polymer chain packing, a critical differentiator for high-performance polyamide membranes. Proven to enhance salt rejection in SWRO (up to 99.7%) and flux in OSN, this is a strategic monomer for overcoming permeability-selectivity trade-offs.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
CAS No. 10303-95-4
Cat. No. B081992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1,3-diamine
CAS10303-95-4
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N)N
InChIInChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2
InChIKeyFOLJMFFBEKONJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantane-1,3-diamine (CAS 10303-95-4): A C10 Diamine Monomer with a Rigid Cage Core for High-Performance Membrane Fabrication and Specialized Organic Synthesis


Adamantane-1,3-diamine (CAS 10303-95-4) is a C10 aliphatic diamine characterized by a rigid, diamond-like adamantane cage core with amine substituents at the 1- and 3- bridgehead positions [1]. This polycyclic scaffold imparts a distinctive three-dimensional geometry that is fundamentally different from the planar or flexible linear diamines commonly used in polymer chemistry [2]. In the context of polyamide and polyimide synthesis, the sterically bulky adamantane unit disrupts dense polymer chain packing, increasing fractional free volume within the polymer matrix [3]. This molecular architecture is deliberately leveraged in advanced membrane science to modulate gas permeability, solvent transport, and ionic selectivity [4].

Why 1,3-Adamantanediamine Cannot Be Replaced by Common Flexible Diamines or 1,4-Isomers in Precision Polymer Formulations


The substitution of Adamantane-1,3-diamine with a generic aliphatic diamine or an alternative adamantane isomer (such as 1,4-adamantanediamine) in advanced material synthesis is not chemically neutral and will result in significant performance divergence. The 1,3-substitution pattern creates a rigid, V-shaped molecular angle that is essential for generating twisted polymer chain conformations and increasing interchain spacing (d-spacing) [1]. In contrast, linear diamines or 1,4-isomers pack more densely, resulting in a reduction of free volume and a corresponding collapse in membrane permeance [2]. Furthermore, the symmetrical cage structure of the 1,3-isomer provides unique crystallographic packing distinct from other alkylated variants, which directly influences solubility and reaction kinetics during interfacial polymerization (IP) [3]. The quantitative evidence below demonstrates that using a generic substitute will compromise the precise balance of permeability and selectivity required in seawater reverse osmosis (SWRO) and organic solvent nanofiltration (OSN) applications.

Quantitative Performance Benchmarks for Adamantane-1,3-diamine in Polyamide Membrane Fabrication and Crystal Engineering


Seawater Reverse Osmosis (SWRO): 99.7% NaCl Rejection Achieved by Modulating Benzene Ring Stacking via Adamantane-1,3-diamine

Incorporation of Adamantane-1,3-diamine (Ad) as a secondary monomer into a fully aromatic polyamide (APA) network significantly enhances salt rejection performance relative to a control APA membrane prepared without Ad [1]. The rigid, three-dimensional cage of Ad increases the shoulder-to-shoulder packing distance (d1) of benzene rings in the polyamide selective layer, a structural parameter identified as a key factor influencing rejection. This structural modulation led to a NaCl rejection rate of 99.7%, which is higher than the value observed for the baseline APA membrane fabricated without the Ad monomer [1].

Membrane Science Desalination Polyamide Chemistry

Nanofiltration (NF): 5-Fold Increase in Water Permeance with Uncompromised 99.3% Na2SO4 Rejection Using Adamantane-1,3-diamine Co-Monomer

When Adamantane-1,3-diamine (Ad) was used as an aqueous-phase co-monomer with piperazine (PIP) in interfacial polymerization, the resulting Ad/PIP-PA nanofiltration membrane exhibited a water permeance of 19.5 L m⁻² h⁻¹ bar⁻¹, which is approximately 5 times higher than that of a commercial PA membrane comparator [1]. This substantial increase in permeance was achieved while maintaining an uncompromised Na₂SO₄ rejection of 99.3%. The bulky and twisted structure of Ad reduces cross-linking density and increases porosity, effectively overcoming the permeability-selectivity trade-off [1].

Nanofiltration Water Treatment Co-monomer Engineering

Organic Solvent Nanofiltration (OSN): Ethanol Permeance of 76.6 L m⁻² h⁻¹ MPa⁻¹ with 98.3% RDB Rejection via Disordered Twisted Pore Structure

Adamantane-1,3-diamine (AdDa) was employed as a co-monomer with m-phenylenediamine (MPD) to fabricate an OSN membrane with a disordered twisted pore structure [1]. Molecular dynamics simulations confirmed that the rigid adamantane core effectively increases the free volume of the polyamide layer. The optimized membrane achieved an ethanol permeance of 76.6 L m⁻² h⁻¹ MPa⁻¹ while maintaining a high Rose Bengal dye (RDB) rejection of 98.3% [1]. This performance represents a significant enhancement over conventional MPD-TMC membranes, which typically exhibit lower permeance at comparable rejection levels due to denser polymer chain packing [1].

Organic Solvent Nanofiltration Polyamide Membrane Molecular Dynamics Simulation

Crystalline Salt Engineering: Orthorhombic Pna2₁ Lattice Parameters of Adamantane-1,3-diamine Dihydrochloride Enable Precise Solid-State Characterization

The dihydrochloride salt of Adamantane-1,3-diamine (1,3-diaminoadamantane dihydrochloride) crystallizes in the orthorhombic achiral space group Pna2₁ with well-defined unit cell parameters [1]. At 294(2) K, the lattice constants are a = 10.910(1) Å, b = 15.515(2) Å, c = 7.246(1) Å, yielding a unit cell volume of 1226.5(3) ų with Z = 4 [1]. This specific crystalline packing arrangement is distinct from other N-methylated derivatives, which adopt different space groups (e.g., monoclinic C2/c for tetramethyl derivatives) due to altered hydrogen bonding and steric profiles [1].

Crystal Engineering X-ray Crystallography Diammonium Salts

Antiviral Host-Directed Mechanism: Adamantane Diamine Scaffold Enables Broad-Spectrum Activity Against Amantadine-Resistant Influenza Strains

Adamantane-based compounds ABMA (containing an adamantane group) and DABMA (containing a dimethyl-adamantane group) exhibit antiviral activity through a host-directed mechanism rather than direct M2 ion channel blockade [1]. Both compounds demonstrated activity against amantadine-resistant influenza A subtypes (H3N2) as well as influenza B virus, with EC₅₀ values ranging from 2.83 to 7.36 µM for ABMA and 1.82 to 6.73 µM for DABMA [1]. This mechanism, which involves interference with late endosome trafficking and autophagy, allows adamantane diamine derivatives to circumvent the common M2 mutations that render amantadine and rimantadine ineffective [1].

Antiviral Host-Directed Therapy Influenza A Virus

Coordination Polymer Framework Construction: Adamantane-1,3-diamine as a Rigid Pillaring Ligand for 1D, 2D, and 3D Metal-Organic Architectures

Adamantane-1,3-diamine serves as a rigid, V-shaped bridging ligand in the synthesis of coordination polymers with transition metals [1]. The 1,3-disposition of the amine groups on the adamantane cage enforces a specific angular geometry (~109° between coordination vectors) that is distinct from the linear coordination modes of flexible aliphatic diamines or the divergent geometries of 1,4-substituted aromatic diamines [1]. This structural constraint enables the rational construction of 1D chain, 2D sheet, and 3D network topologies, which have been unequivocally characterized by X-ray structure analysis [1].

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Procurement-Driven Application Scenarios for Adamantane-1,3-diamine in Advanced Material and Pharmaceutical Research


Seawater Reverse Osmosis (SWRO) Membrane Manufacturing

Membrane manufacturers seeking to optimize the salt rejection performance of fully aromatic polyamide SWRO membranes should procure Adamantane-1,3-diamine for use as a secondary aqueous-phase monomer. As demonstrated by Miao et al. (2025), its incorporation modulates benzene ring stacking distance, enabling NaCl rejection rates of up to 99.7% [4]. This monomer is particularly valuable for next-generation desalination elements where incremental improvements in rejection translate directly to lower energy consumption and higher permeate quality.

High-Flux Nanofiltration (NF) Membrane Development

Researchers and manufacturers developing polyamide NF membranes for industrial water treatment or resource recovery should consider Adamantane-1,3-diamine as a co-monomer with piperazine (PIP). Lu et al. (2026) report that Ad/PIP-PA membranes achieve a 5-fold increase in water permeance (19.5 L m⁻² h⁻¹ bar⁻¹) compared to commercial PA membranes while maintaining 99.3% Na₂SO₄ rejection [4]. This formulation overcomes the classic permeability-selectivity trade-off, offering a pathway to more energy-efficient separation processes.

Organic Solvent Nanofiltration (OSN) for Pharmaceutical Processing

For applications requiring high-flux organic solvent nanofiltration—such as solvent recovery in active pharmaceutical ingredient (API) manufacturing—Adamantane-1,3-diamine is a proven co-monomer for fabricating OSN membranes with disordered twisted pore structures. Yu et al. (2025) demonstrated an ethanol permeance of 76.6 L m⁻² h⁻¹ MPa⁻¹ with 98.3% Rose Bengal rejection using an AdDa/MPD-TMC polyamide system [4]. The compound's rigid cage structure is essential for generating the free volume necessary for high solvent throughput.

Crystalline Reference Standard Preparation and Solid-State Characterization

Laboratories requiring a well-defined crystalline form of Adamantane-1,3-diamine for analytical method development, method validation (AMV), or as a reference standard should procure the dihydrochloride salt. As reported by Ergaz et al. (2008), this salt crystallizes in the orthorhombic Pna2₁ space group with precisely determined unit cell parameters (a = 10.910 Å, b = 15.515 Å, c = 7.246 Å, V = 1226.5 ų) [4]. These data enable definitive identification via powder X-ray diffraction (PXRD) and ensure batch-to-batch consistency in QC applications [4].

Technical Documentation Hub

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